molecular formula C12H16O B3118201 Ether, 3-methyl-2-butenyl o-tolyl CAS No. 23446-47-1

Ether, 3-methyl-2-butenyl o-tolyl

Cat. No. B3118201
CAS RN: 23446-47-1
M. Wt: 176.25 g/mol
InChI Key: XZNQFWQFZLMSIY-UHFFFAOYSA-N
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Description

Ether, 3-methyl-2-butenyl o-tolyl, also known as [(3-Methyl-2-buten-1-yl)oxy]benzene, is a chemical compound with the molecular formula C11H14O . It has an average mass of 162.228 Da and a monoisotopic mass of 162.104462 Da . The compound is also identified by the ChemSpider ID 491072 .


Synthesis Analysis

The synthesis of ethers can be achieved through several methods. One common method is the Williamson synthesis of ethers, which involves the reaction of an alkyl halide with an alkoxide ion . Another method is alkoxymercuration, a process similar to oxymercuration, where an alkene is converted into an ether . The first synthesis of vinyl ether was reported by Wislicenus in 1878, based on the addition of sodium metal to hot monochloracetal .


Molecular Structure Analysis

The molecular structure of Ether, 3-methyl-2-butenyl o-tolyl, consists of an oxygen atom bonded to two carbon atoms, forming a C-O-C structure, which is characteristic of ethers . The compound has a net dipole moment due to the polar C-O bonds .


Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is the cleavage of the C-O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

Ethers, including Ether, 3-methyl-2-butenyl o-tolyl, have a net dipole moment due to the polar C-O bonds . They have a density of 0.9±0.1 g/cm3, a boiling point of 234.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . The compound also has a flash point of 87.1±8.0 °C .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is known that the compound can undergo reactions at the benzylic position . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . The compound may also undergo free radical substitution reactions .

Biochemical Pathways

The compound likely affects several biochemical pathways. For instance, it may be involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of many secondary metabolites . It may also participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

Its molecular weight (162228 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

Similar compounds have been known to exhibit antifungal activity . For instance, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, a derivative of this compound, has shown significant antifungal activity against Candida albicans .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet radiation, visible light, ultrasonication, mechanical stress, salt stress, drought, temperature, ozone, and biotic stress can enhance the biosynthesis of similar compounds . .

Safety and Hazards

Ethers are extremely flammable and can cause respiratory irritation . They may also cause drowsiness or dizziness . In case of contact, it is recommended to rinse the skin or eyes with water, and if swallowed, to rinse the mouth and seek medical attention .

properties

IUPAC Name

1-methyl-2-(3-methylbut-2-enoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)8-9-13-12-7-5-4-6-11(12)3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNQFWQFZLMSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ether, 3-methyl-2-butenyl o-tolyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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